(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
The compound “(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” is a complex organic molecule that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound for drug development.
Medicine
Potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its biological activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or disrupt cellular processes by interacting with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Unique due to its specific combination of rings.
Other Thiazole Derivatives: Similar in structure but may lack the furan or benzimidazole rings.
Benzimidazole Derivatives: Similar but may lack the thiazole or furan rings.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H11ClN2O2S |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
(2E)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H11ClN2O2S/c21-13-5-3-4-12(10-13)17-9-8-14(25-17)11-18-19(24)23-16-7-2-1-6-15(16)22-20(23)26-18/h1-11H/b18-11+ |
InChI Key |
MTXYBXOBMQHGHI-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)Cl)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)S3 |
Origin of Product |
United States |
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